3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
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Overview
Description
3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the phenyl group: This step involves the reaction of the triazole intermediate with a phenyl-containing reagent.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the urea linkage, potentially leading to ring-opening or cleavage of the urea bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or methylphenyl derivatives.
Scientific Research Applications
3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Material Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Chemical Biology: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring and phenyl groups can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea: Similar structure but different substitution pattern.
3-(4-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea: Similar structure with a different position of the methyl group.
3-(3-methylphenyl)-1-[1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl]urea: Similar structure with a different triazole isomer.
Uniqueness
The uniqueness of 3-(3-methylphenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea lies in its specific substitution pattern and the presence of the 2H-1,2,3-triazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-5-9-16(12-14)21-18(24)22-17(13-23-19-10-11-20-23)15-7-3-2-4-8-15/h2-12,17H,13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSXMQRGVIWYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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